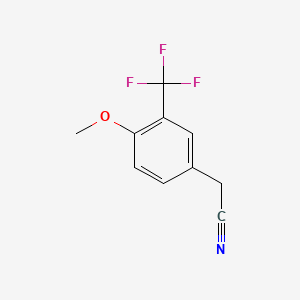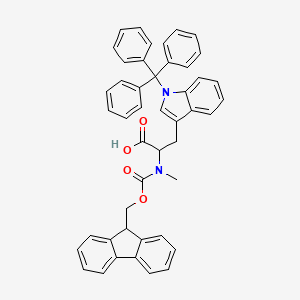
Fmoc-N-Me-Trp(Trt)-OH
Overview
Description
Fmoc-N-Me-Trp(Trt)-OH: is a derivative of tryptophan, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methyl group on the nitrogen atom of the indole ring, and a trityl (Trt) protecting group on the side chain. This compound is commonly used in peptide synthesis due to its stability and ease of removal of the protecting groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-N-Me-Trp(Trt)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of tryptophan is protected using the Fmoc group. This is achieved by reacting tryptophan with Fmoc-Cl in the presence of a base such as sodium carbonate.
Methylation of the Indole Nitrogen: The indole nitrogen is methylated using methyl iodide in the presence of a base like potassium carbonate.
Protection of the Side Chain: The side chain of tryptophan is protected using the Trt group. This is done by reacting the compound with trityl chloride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Fmoc-N-Me-Trp(Trt)-OH can undergo oxidation reactions, particularly at the indole ring, leading to the formation of oxindole derivatives.
Reduction: The compound can be reduced to remove the Fmoc and Trt protecting groups, yielding the free amino acid.
Substitution: The Fmoc and Trt groups can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reagents like piperidine or trifluoroacetic acid (TFA) are commonly used to remove the Fmoc and Trt groups.
Substitution: Various bases and nucleophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Oxindole derivatives.
Reduction: Free amino acid (N-methyl tryptophan).
Substitution: Derivatives with different protecting groups or functional groups.
Scientific Research Applications
Chemistry: Fmoc-N-Me-Trp(Trt)-OH is widely used in the synthesis of peptides and proteins. Its stability and ease of removal of protecting groups make it a valuable tool in solid-phase peptide synthesis.
Biology: The compound is used in the study of protein-protein interactions and enzyme-substrate interactions. It serves as a building block for the synthesis of peptides that can be used as probes or inhibitors in biological assays.
Medicine: this compound is used in the development of peptide-based drugs. Its derivatives have potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the development of diagnostic tools and biosensors.
Mechanism of Action
The mechanism of action of Fmoc-N-Me-Trp(Trt)-OH is primarily related to its role as a building block in peptide synthesis. The Fmoc and Trt protecting groups prevent unwanted reactions during the synthesis process, ensuring the correct sequence of amino acids in the final peptide. The removal of these protecting groups is a crucial step in obtaining the desired peptide product.
Comparison with Similar Compounds
Fmoc-Trp(Trt)-OH: Similar to Fmoc-N-Me-Trp(Trt)-OH but without the methyl group on the indole nitrogen.
Boc-N-Me-Trp(Trt)-OH: Uses a tert-butyloxycarbonyl (Boc) group instead of Fmoc for amino protection.
Fmoc-N-Me-Trp(Boc)-OH: Uses a Boc group instead of Trt for side chain protection.
Uniqueness: this compound is unique due to the combination of Fmoc and Trt protecting groups along with the methylation of the indole nitrogen. This combination provides enhanced stability and specificity in peptide synthesis, making it a preferred choice for complex peptide synthesis.
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(1-tritylindol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H38N2O4/c1-47(45(51)52-31-41-39-26-13-11-24-37(39)38-25-12-14-27-40(38)41)43(44(49)50)29-32-30-48(42-28-16-15-23-36(32)42)46(33-17-5-2-6-18-33,34-19-7-3-8-20-34)35-21-9-4-10-22-35/h2-28,30,41,43H,29,31H2,1H3,(H,49,50) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMQORQSNGSVRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CN(C2=CC=CC=C21)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O)C(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H38N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol](/img/structure/B1451187.png)
![2-Phenyl-2H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1451188.png)
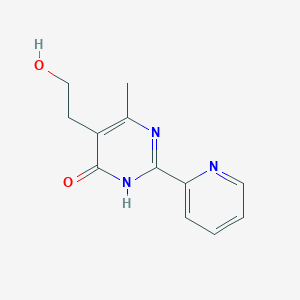
![4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1451191.png)
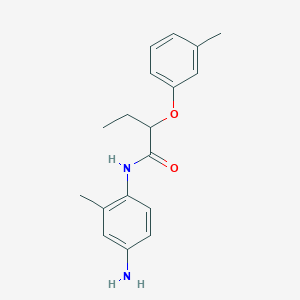
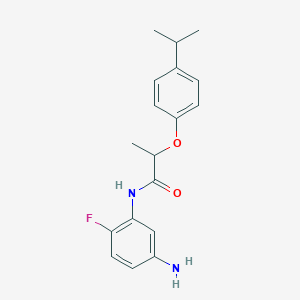
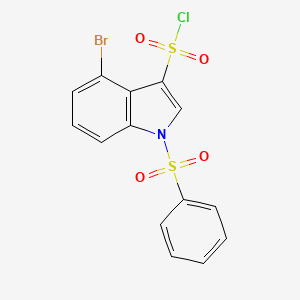
![2-[4-(4-Chloro-phenyl)-thiazol-2-yl]-ethylamine hydrochloride](/img/structure/B1451196.png)
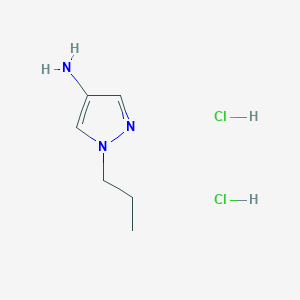
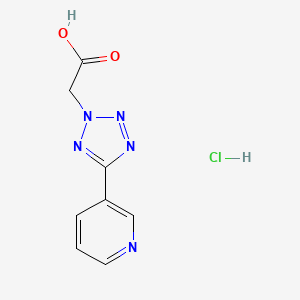
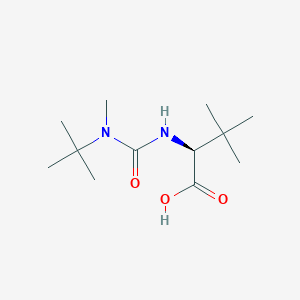
![2-(5-Ethylsulfanyl-4-methyl-4H-[1,2,4]triazol-3-YL)-ethylamine hydrochloride](/img/structure/B1451203.png)

